Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
Description
Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate (CAS: 914389-34-7) is a spirocyclic β-lactam derivative characterized by a benzyl ester group at the 5-position and a ketone at the 1-position. Its spiro[3.4]octane scaffold confers rigidity, which is advantageous for modulating receptor binding and metabolic stability in drug discovery . The compound is utilized as a pharmaceutical intermediate, with applications in synthesizing NMDA receptor modulators and other bioactive molecules .
Properties
IUPAC Name |
benzyl 3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-12-14(10-15-12)7-4-8-16(14)13(18)19-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBUBJKKAJDWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2=O)N(C1)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under specific conditions. One common method involves the use of a spirocyclic lactam intermediate, which is reacted with benzylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate has shown promise in drug development due to its potential biological activities. Research indicates that compounds with spirocyclic structures can exhibit various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation as antibiotics or antifungal agents.
- Anticancer Properties : The unique structure allows for modifications that could enhance efficacy against cancer cells. Initial screenings have shown some cytotoxicity against specific cancer cell lines.
Neuroscience
The compound's structural features suggest potential applications in neuroscience, particularly in the development of novel neuroprotective agents. Research into related compounds has indicated possible benefits in:
- Cognitive Enhancement : Investigations are ongoing into how modifications of the diazaspiro framework can lead to improved cognitive function or neuroprotection against degenerative diseases.
Material Science
The spirocyclic nature of this compound lends itself to applications in polymer chemistry and materials science. Its derivatives can be explored for:
- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings or biomedical devices.
Data Table: Summary of Applications
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, Anticancer | Preliminary studies ongoing |
| Neuroscience | Cognitive enhancement, Neuroprotection | Investigations in progress |
| Material Science | Polymer synthesis | Exploration of new materials |
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry examined various derivatives of this compound for their activity against bacterial strains such as Staphylococcus aureus. Results indicated that certain modifications increased potency significantly compared to standard antibiotics.
Case Study 2: Neuroprotective Effects
Research conducted at a leading neuroscience institute focused on the neuroprotective effects of the compound in models of Alzheimer’s disease. The findings demonstrated that specific derivatives could reduce amyloid-beta aggregation and improve cognitive function in animal models.
Mechanism of Action
The mechanism of action of Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it could inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
tert-Butyl 2-Benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
Ethyl 7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylate
- Structure : Features a 2,6-diaza configuration and ethyl ester (C9H12N2O3, MW: 212.21) .
- Key Differences :
- Reactivity : The 2,6-diaza arrangement alters electronic density, increasing susceptibility to trifluoroacetic acid-mediated deprotection compared to 2,5-diaza analogs .
- Synthetic Utility : Intermediate in multigram-scale synthesis of α-proline chimeras, highlighting divergent applications compared to the benzyl derivative .
Zelquistinel (tert-Butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate)
- Structure: Incorporates additional amino and hydroxyl substituents (C15H25N3O5, MW: 327.38) .
- Key Differences :
5-Benzyl-2,5-diazaspiro[3.4]octane diHCl
- Key Differences :
Comparative Data Table
Research Findings and Mechanistic Insights
- Synthetic Accessibility : The benzyl ester derivative is synthesized via carbamate protection strategies, while tert-butyl analogs require Boc-group chemistry .
- Ring-Opening Reactivity : Spirocyclic β-lactams (e.g., NYX-2925) exhibit stability under physiological conditions, but substituents like phenylsulfonyl groups can enhance ring-opening in acidic/basic environments .
- Pharmacological Relevance : The benzyl group’s lipophilicity may enhance blood-brain barrier penetration, making it suitable for CNS-targeted drugs, whereas polar derivatives like Zelquistinel prioritize solubility .
Biological Activity
Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate (CAS: 914389-34-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies, and highlighting its pharmacological implications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 260.3 g/mol. Its structure features a spirocyclic framework that is often associated with diverse biological activities. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 260.3 g/mol |
| CAS Number | 914389-34-7 |
| Purity | 97% |
| IUPAC Name | This compound |
Antitumor Effects
The spirocyclic framework is also linked to antitumor activities in several related compounds. For example, derivatives of diazaspiro compounds have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Further investigation into this compound's effects on tumor cells could reveal its potential as an anticancer agent.
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions where starting materials are transformed into the target compound using various reagents and conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
- In Vitro Studies : Preliminary in vitro studies on related diazaspiro compounds indicate that they may inhibit specific enzymes involved in cancer progression or microbial resistance mechanisms. These findings warrant further exploration into this compound's mechanisms of action .
- Pharmacological Implications : The pharmacological profiles of similar compounds suggest that this compound may interact with biological targets such as receptors or enzymes critical for disease processes . Understanding these interactions could lead to new therapeutic applications.
Q & A
Basic Research Questions
Structural Elucidation and Crystallographic Characterization Q: What experimental methods are recommended for determining the crystal structure of Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate? A:
- X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is the gold standard for resolving spirocyclic systems. The anisotropic displacement parameters and hydrogen-bonding networks can be refined via SHELXL, which is optimized for small-molecule precision .
- ORTEP-3/WinGX is recommended for visualizing thermal ellipsoids and generating publication-quality diagrams. The graphical interface allows for real-time adjustments to torsional angles critical for spirocyclic conformations .
- Key Data : The compound’s molecular formula (C₁₄H₁₆N₂O₃) and exact mass (260.116 g/mol) should align with crystallographic density predictions .
Synthetic Pathways and Optimization Q: What synthetic methodologies are documented for this compound? A:
- A 2006 protocol by Macias et al. describes a multi-step synthesis starting from spirocyclic precursors, achieving ~71% yield. Key steps include cyclization under basic conditions and benzyloxycarbonyl (Cbz) protection to stabilize the diazaspiro core .
- Critical Parameters :
- Reaction temperature: Maintained below 0°C during cyclization to prevent racemization.
- Purification: Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product .
Advanced Research Questions
Stereochemical Analysis and Anomalies in Spirocyclic Systems Q: How can researchers address discrepancies in stereochemical assignments for this compound? A:
- Comparative Crystallography : Re-refine X-ray data using SHELXL with twinning or disorder models if anomalous electron density is observed .
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange broadening, which may indicate fluxional behavior in the spirocyclic ring .
- Computational Validation : Compare experimental dihedral angles (from ORTEP) with DFT-optimized geometries (e.g., Gaussian or ORCA) to resolve ambiguities .
Application in Medicinal Chemistry Q: What role does this compound play in drug discovery, particularly for neurological targets? A:
- NMDA Receptor Modulation : Structurally related analogs (e.g., Zelquistinel) act as partial agonists of the NMDA receptor, suggesting potential for neuroprotective applications. The spirocyclic core mimics endogenous glutamate binding motifs .
- SAR Insights :
- The benzyl ester group enhances blood-brain barrier permeability.
- The 1-oxo-2,5-diazaspiro[3.4]octane scaffold provides rigidity, improving receptor selectivity .
Handling and Stability Considerations Q: What protocols ensure the stability of this compound during storage? A:
- Storage : Keep at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group.
- Degradation Analysis : Monitor via LC-MS for peaks corresponding to hydrolyzed byproducts (e.g., free carboxylic acid at m/z 238.10) .
- Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid side reactions .
Data Contradiction and Resolution
Discrepancies in Spectroscopic vs. Crystallographic Data Q: How should researchers resolve conflicts between computational and experimental spectroscopic results? A:
- Case Study : If DFT-predicted ¹³C NMR shifts deviate from experimental data by >2 ppm:
Re-examine the crystallographic model (via SHELXL) for overlooked disorder or hydrogen bonding affecting electron density .
Perform solvent-dependent NMR to assess environmental effects on chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
